molecular formula C11H11NO2 B10757918 (3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one

(3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one

Cat. No.: B10757918
M. Wt: 189.21 g/mol
InChI Key: BKXNPYSVWOVZGX-CMDGGOBGSA-N
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Description

(3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one is an organic compound that features a dihydrofuran ring with a phenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one typically involves the condensation of phenylamine with dihydrofuran-2(3H)-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenylamine, followed by the addition of dihydrofuran-2(3H)-one. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the dihydrofuran ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of (3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one is unique due to its specific combination of a dihydrofuran ring and a phenylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(3E)-3-(anilinomethylidene)oxolan-2-one

InChI

InChI=1S/C11H11NO2/c13-11-9(6-7-14-11)8-12-10-4-2-1-3-5-10/h1-5,8,12H,6-7H2/b9-8+

InChI Key

BKXNPYSVWOVZGX-CMDGGOBGSA-N

Isomeric SMILES

C\1COC(=O)/C1=C/NC2=CC=CC=C2

Canonical SMILES

C1COC(=O)C1=CNC2=CC=CC=C2

Origin of Product

United States

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